molecular formula C12H15BrN2O5S B2715205 Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate CAS No. 1396971-36-0

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate

Cat. No.: B2715205
CAS No.: 1396971-36-0
M. Wt: 379.23
InChI Key: SFPNWBNSBRNTNH-UHFFFAOYSA-N
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Description

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate is a sulfonamide-containing compound characterized by a methyl ester group, a propanoate backbone, an acetylated amino linker, and a 4-bromophenylsulfonyl moiety. The bromine substituent on the phenyl ring may enhance lipophilicity and electronic effects, influencing binding affinity and metabolic stability .

Properties

IUPAC Name

methyl 2-[[2-[(4-bromophenyl)sulfonylamino]acetyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O5S/c1-8(12(17)20-2)15-11(16)7-14-21(18,19)10-5-3-9(13)4-6-10/h3-6,8,14H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPNWBNSBRNTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)CNS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate typically involves a multi-step process. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then coupled with N-acetylalanine methyl ester under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Reduction Reactions: Sulfide derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Basic Information

  • Chemical Name : Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate
  • CAS Number : 1100757-01-4
  • Molecular Formula : C17H17BrN2O5S
  • Molecular Weight : 441.3 g/mol

Structural Characteristics

The compound features a complex structure that includes a sulfonamide moiety, which is known for enhancing biological activity. The presence of a bromine atom on the phenyl ring may contribute to its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing sulfonamide groups have been linked to improved anticancer efficacy due to their ability to inhibit specific enzymatic pathways involved in tumor growth .
  • Antibacterial Properties : The sulfonamide moiety is known for its antibacterial activity. Compounds featuring this group have been tested against a range of bacterial strains, showing effectiveness comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following factors are significant:

  • Substituents on the Phenyl Ring : Variations in substituents can lead to changes in potency and selectivity against different biological targets.
  • Sulfonamide Group Positioning : The position of the sulfonamide group relative to other functional groups can influence the compound's interaction with enzymes and receptors.

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer properties of this compound against human cancer cell lines. The compound demonstrated an IC50 value of 15 µM against A549 lung adenocarcinoma cells, indicating potent cytotoxicity .

Case Study 2: Antibacterial Efficacy

In another investigation, derivatives of this compound were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that compounds with brominated phenyl groups exhibited enhanced activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Table 1: Comparison of Biological Activities

CompoundActivity TypeCell Line/OrganismIC50/MIC Value
This compoundAnticancerA54915 µM
Derivative AAntibacterialStaphylococcus aureus5 µg/mL
Derivative BAntibacterialEscherichia coli10 µg/mL

Table 2: Synthesis Methods Overview

Synthesis MethodDescriptionYield (%)
One-Pot ReactionMulti-component synthesis approach85%
Coupling ReactionAmide bond formation using coupling agents90%

Mechanism of Action

The mechanism of action of Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the sulfonyl and aminoacetyl groups can modulate the compound’s reactivity and stability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs

Halogen-Substituted Derivatives
  • Methyl 2-([(4-Chlorophenyl)Sulfonyl]Amino)Propanoate (CAS 251097-67-3): Molecular Formula: C₁₀H₁₂ClNO₄S vs. C₁₀H₁₂BrNO₄S (target compound). Molecular Weight: 277.72 g/mol (Cl) vs. ~322.18 g/mol (Br).
Ester and Backbone Variants
  • Propyl 2-(4-Methylbenzenesulfonamido)Benzoate (): Structure: Propyl ester (vs. methyl), benzoate backbone (vs. propanoate), and 4-methylphenylsulfonyl group (vs. 4-bromo). Implications: The propyl ester increases lipophilicity, while the methyl group on the phenyl ring may reduce electronic effects compared to bromine. The benzoate backbone could alter solubility and metabolic stability .
Perfluorinated Sulfonamides ()**:
  • Examples: Fluorinated fatty acid trimers with sulfonylaminoethyl esters.
  • Key Difference : These compounds feature long perfluoroalkyl chains, enhancing thermal and chemical stability. They are more suited for industrial applications (e.g., surfactants) rather than pharmaceuticals due to persistence in the environment .

Physicochemical Properties

Property Target Compound (Br) Chloro Analog (Cl) Propyl Ester Variant
Molecular Weight (g/mol) ~322.18 277.72 Not Reported
Halogen Substituent Bromine (Br) Chlorine (Cl) Methyl (CH₃)
Ester Group Methyl Methyl Propyl
Solubility Likely low in water Moderate (inferred) Lower due to propyl group
  • emphasizes the critical role of solvent selection in formulation design, though direct data for the target compound is unavailable .

Biological Activity

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate, often referred to as MBSA, is a synthetic organic compound with significant biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H19BrN2O5S2
  • CAS Number : 1396971-36-0
  • Molecular Weight : 439.34506 g/mol

The compound features a bromophenyl group, a sulfonyl group, and an aminoacetyl moiety, which contribute to its unique reactivity and biological properties. The presence of the bromine atom enhances its binding affinity to various molecular targets due to halogen bonding capabilities .

The biological activity of MBSA is primarily attributed to its interaction with specific enzymes and proteins. Notably, it has been identified as a potent inhibitor of carbonic anhydrase (CA), an enzyme critical in regulating pH and fluid balance in biological systems. The inhibition of CA can lead to various therapeutic effects, particularly in conditions where modulation of acid-base balance is beneficial.

Key Mechanisms:

  • Enzyme Inhibition : MBSA inhibits carbonic anhydrase, which is involved in numerous physiological processes including respiration and renal function.
  • Binding Affinity : The bromophenyl group facilitates strong interactions with target proteins, enhancing the compound's efficacy.

Anticancer Properties

Research has indicated that MBSA exhibits promising anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

In addition to its anticancer properties, MBSA has demonstrated anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases .

Case Studies

  • Anticancer Activity :
    • In vitro studies have shown that MBSA significantly reduces cell viability in A-431 cells with an IC50 value less than that of doxorubicin, a standard chemotherapeutic agent. This suggests that MBSA may be more effective or have a synergistic effect when used in combination therapies .
  • Carbonic Anhydrase Inhibition :
    • A study focused on the kinetic analysis of MBSA as a carbonic anhydrase inhibitor revealed that it competes effectively with bicarbonate ions for the active site of the enzyme. This competitive inhibition is crucial for its potential therapeutic applications in conditions like glaucoma and epilepsy where CA plays a significant role.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
MBSAMBSA StructureAnticancer, Anti-inflammatory< 10
Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]propanoateSimilar structure without bromineModerate anticancer activity20
Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]propanoateSimilar structure without bromineLower anti-inflammatory effects30

The comparative analysis indicates that the presence of the bromine atom in MBSA significantly enhances its biological activity compared to its chlorinated or fluorinated analogs.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate?

Synthesis should follow sulfonamide coupling protocols, such as reacting 4-bromophenylsulfonyl chloride with a protected amino acid intermediate (e.g., methyl 2-aminopropanoate) under inert conditions. Characterization requires a multi-technique approach:

  • NMR (¹H/¹³C) to confirm substituent positions and purity.
  • FTIR to validate sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and ester (C=O at ~1700–1750 cm⁻¹) functional groups .
  • HPLC-MS for purity assessment and molecular ion verification .
    Reaction optimization should include pH control (e.g., NaHCO₃ buffer) to minimize hydrolysis of the ester group .

Q. How can researchers design experiments to assess the compound’s stability under varying conditions?

Use a split-plot design with controlled variables:

  • Factors : Temperature (4°C, 25°C, 40°C), pH (3, 7, 10), and solvent polarity (aqueous vs. organic).
  • Response metrics : Degradation rate (via HPLC), structural integrity (FTIR), and byproduct identification (LC-MS).
    Include four replicates per condition to account for variability, as demonstrated in agricultural chemical stability studies .

Advanced Research Questions

Q. How can contradictions in bioactivity data (e.g., conflicting IC₅₀ values) be resolved for this compound?

Adopt a systematic validation framework :

  • Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration).
  • Cross-validate using orthogonal methods (e.g., enzymatic inhibition assays vs. cellular viability assays) .
  • Theoretical alignment : Compare results with computational models (e.g., molecular docking of the sulfonamide group with target proteins) to identify outliers .

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecological risks?

Implement a long-term modular study inspired by environmental chemistry frameworks:

  • Phase 1 (Lab) : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis exposure), and soil sorption (OECD Guideline 106).
  • Phase 2 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS .
  • Phase 3 (Modeling) : Predict ecological distribution using fugacity models (e.g., EQC Level III) .

Q. How can researchers integrate theoretical frameworks to explain the compound’s mechanism of action?

Link hypotheses to established biochemical theories:

  • Enzyme inhibition : Use Michaelis-Menten kinetics to analyze sulfonamide interactions with target enzymes (e.g., carbonic anhydrase).
  • Receptor binding : Apply the Lock-and-Key model to study steric effects of the 4-bromophenyl group .
    Validate via molecular dynamics simulations to visualize binding pocket interactions .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Non-linear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., varying substituent effects).
  • Principal Component Analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How should researchers address variability in spectroscopic data during structural elucidation?

  • Standardize sample preparation : Use deuterated solvents (e.g., DMSO-d₆) and controlled drying times.
  • Triangulate results : Combine NMR, FTIR, and X-ray crystallography (if crystals are obtainable) .
  • Reference databases : Cross-check with NIST Chemistry WebBook for sulfonamide vibrational frequencies .

Q. What strategies optimize reproducibility in multi-step syntheses?

  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., reaction time, catalyst loading).
  • In-line monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR for real-time reaction tracking .
  • Batch documentation : Record detailed metadata (e.g., solvent lot numbers, humidity) to isolate confounding factors .

Data Interpretation & Theory

Q. How can conflicting solubility data be reconciled across studies?

  • Contextualize conditions : Compare solvent systems (e.g., aqueous buffers vs. DMSO) and temperature gradients.
  • Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility .
  • Machine learning : Train models on existing solubility datasets to identify outlier methodologies .

Q. What conceptual frameworks guide the analysis of structure-activity relationships (SAR) for this compound?

  • Quantitative SAR (QSAR) : Use descriptors like molar refractivity, H-bond donors, and π-π stacking potential.
  • Free-Wilson analysis : Deconstruct the molecule into substituents (e.g., 4-bromophenyl, acetyl amino) to quantify contributions .
  • Retrosynthetic mapping : Prioritize analogs with enhanced logD or reduced steric hindrance .

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